6-(4-fluorophenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one
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Overview
Description
2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a benzothieno ring, and a pyrimido-thiadiazine core, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediates such as 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and reduced production times. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group and the thiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, its anticancer activity may be attributed to inhibition of key enzymes involved in cell proliferation, while its antimicrobial effects could result from disruption of bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
- Benzothieno3,2-bbenzothiophene : Known for its applications in organic electronics, this compound has structural similarities and can be used in comparative studies to understand the unique properties of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one .
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar thiadiazine core and has been studied for its diverse pharmacological activities.
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one lies in its combination of a fluorophenyl group with a benzothieno-pyrimido-thiadiazine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14FN3OS2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one |
InChI |
InChI=1S/C18H14FN3OS2/c19-11-7-5-10(6-8-11)13-9-24-18-20-16-15(17(23)22(18)21-13)12-3-1-2-4-14(12)25-16/h5-8H,1-4,9H2 |
InChI Key |
KLJBWTJUZMREBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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